molecular formula C10H16O2 B12385006 Jasmine lactone-d2

Jasmine lactone-d2

Cat. No.: B12385006
M. Wt: 170.24 g/mol
InChI Key: XPPALVZZCMPTIV-KKLCAENNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Jasmine lactone-d2 involves the incorporation of deuterium into the lactone structure. This can be achieved through various synthetic routes, including deuterium exchange reactions and the use of deuterated reagents. One common method is the deuteration of the precursor compound using deuterated solvents or deuterium gas under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale deuteration processes. These processes are designed to ensure high purity and yield of the deuterated compound. The use of advanced deuteration techniques and equipment is essential to achieve the desired isotopic labeling .

Chemical Reactions Analysis

Types of Reactions

Jasmine lactone-d2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Jasmine lactone-d2 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Jasmine lactone-d2 involves its incorporation into molecules as a deuterium-labeled tracer. Deuterium substitution can affect the pharmacokinetic and metabolic profiles of the compound, leading to changes in its absorption, distribution, metabolism, and excretion. The molecular targets and pathways involved depend on the specific application and the compound being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The incorporation of deuterium allows for precise tracking and quantitation in various studies, making it a valuable tool in drug development and other research fields .

Properties

Molecular Formula

C10H16O2

Molecular Weight

170.24 g/mol

IUPAC Name

6-[(Z)-2,3-dideuteriopent-2-enyl]oxan-2-one

InChI

InChI=1S/C10H16O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h3-4,9H,2,5-8H2,1H3/b4-3-/i3D,4D

InChI Key

XPPALVZZCMPTIV-KKLCAENNSA-N

Isomeric SMILES

[2H]/C(=C(\[2H])/CC1CCCC(=O)O1)/CC

Canonical SMILES

CCC=CCC1CCCC(=O)O1

Origin of Product

United States

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